1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
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Overview
Description
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the addition of the hexan-1-one moiety under acidic conditions to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
- 1-[11-(4-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
- 1-[11-(4-bromophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
Uniqueness: The presence of the fluorophenyl group in 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one imparts unique electronic properties, making it distinct from its chlorophenyl and bromophenyl analogs. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C33H35FN2O3 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H35FN2O3/c1-4-5-6-7-31(38)36-29-18-21(2)8-17-27(29)35-28-19-24(22-11-15-26(39-3)16-12-22)20-30(37)32(28)33(36)23-9-13-25(34)14-10-23/h8-18,24,33,35H,4-7,19-20H2,1-3H3 |
InChI Key |
ZWDHJVJHLHMBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=C1C=C(C=C4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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